Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
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Overview
Description
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex glycan structure that plays a significant role in various biological processes. This compound is a type of glycopeptide, which consists of a peptide linked to a glycan. Glycans are essential for many biological functions, including cell-cell communication, immune response, and protein stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and purification processes. The synthetic route typically starts with the preparation of the monosaccharide units, followed by their sequential assembly through glycosylation reactions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency. Additionally, large-scale production may utilize automated glycan synthesizers, which can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines, and electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives, depending on the substituents introduced.
Scientific Research Applications
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying glycosylation reactions and glycan structures.
Biology: Plays a role in cell signaling, immune response, and protein stability.
Industry: Utilized in the production of glycoproteins and other glycan-containing products.
Mechanism of Action
The mechanism of action of Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets, such as glycan-binding proteins or enzymes involved in glycosylation. These interactions can modulate various biological pathways, including cell signaling, immune response, and protein stability. The compound’s effects are mediated through its glycan structure, which can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
HexNAc(?1-4)HexNAc-O-Me: A simpler glycan structure lacking the 6-deoxy-Hex unit.
HexNAc(?1-4)[6-deoxy-Hex(?1-6)]HexNAc: Similar structure but without the O-methyl group.
Uniqueness
Methyl 2-Acetamido-4-O-(2-acetamido-2-deoxy-beta-D-gluco- pyranosyl)-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to its specific glycan structure, which includes a 6-deoxy-Hex unit and an O-methyl group. These structural features can influence its biological activity and interactions with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-[2-[5-acetamido-4-hydroxy-6-methoxy-2-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O15/c1-7-14(29)18(33)19(34)23(37-7)36-6-11-20(17(32)13(25-9(3)28)21(35-4)39-11)40-22-12(24-8(2)27)16(31)15(30)10(5-26)38-22/h7,10-23,26,29-34H,5-6H2,1-4H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUYQHNAKBFGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC)NC(=O)C)O)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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